molecular formula C12H7F6N3O2 B3126951 4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-38-0

4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3126951
CAS No.: 338394-38-0
M. Wt: 339.19 g/mol
InChI Key: AWMIJHBHVQRTLF-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of 4-arylhydrazinylidenepyrazol-3-ones, a scaffold recognized as a favorable frame for the rational design of small molecule drugs due to its wide range of biological activities . The presence of both trifluoromethyl and trifluoromethoxy substituents is a key structural feature, as the incorporation of fluorine atoms or polyfluoroalkyl groups is a established strategy to modulate the biological activity, metabolic stability, and lipophilicity of therapeutic candidates . Compounds within this chemical class have demonstrated a promising and versatile biological profile in research settings. The polyfluoroalkyl residue, such as a trifluoromethyl group, has been linked to anticarboxylesterase activity in the micromolar range . Furthermore, varying the substituents on the core pyrazolone structure can promote other valuable properties, including potent antioxidant effects, antimicrobial activity against pathogens such as N. gonorrhoeae, and cytotoxicity against cancer cell lines . Notably, many 4-arylhydrazinylidenepyrazol-3-one analogs exhibit a pronounced analgesic effect in vivo, often at or above the level of reference drugs like diclofenac and metamizole . Recent research suggests a mechanism for this antinociceptive action may involve the blocking of the TRPV1 receptor, which was confirmed through in vitro experiments and molecular docking studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this molecule as a key intermediate or as a biological probe in the development of novel therapeutic agents for pain, inflammation, infectious diseases, and cancer.

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6N3O2/c13-11(14,15)9-8(10(22)21-20-9)5-19-6-1-3-7(4-2-6)23-12(16,17)18/h1-5H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMIJHBHVQRTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NNC2=O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₉F₆N₃O
  • Molecular Weight : 315.22 g/mol
  • CAS Number : 338394-40-4

The presence of trifluoromethyl and trifluoromethoxy groups is notable, as these substituents are known to enhance the biological activity of organic compounds.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-(trifluoromethoxy)aniline and an appropriate aldehyde or ketone derivative. The method may vary slightly depending on the specific desired properties of the final product.

Antimicrobial Activity

Studies have shown that compounds containing pyrazolone structures exhibit significant antimicrobial properties. For instance, a related study indicated that derivatives of pyrazolone could inhibit bacterial growth effectively, with varying degrees of potency depending on the specific substituents present on the aromatic rings .

Anti-inflammatory Effects

Research has indicated that similar pyrazolone derivatives possess anti-inflammatory activity. The incorporation of trifluoromethyl groups has been associated with enhanced inhibition of pro-inflammatory cytokines in vitro. This suggests that 4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one may exhibit comparable effects .

Anticancer Properties

Recent investigations into trifluoromethyl-containing compounds have highlighted their potential in cancer therapy. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve the modulation of signaling pathways associated with tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of 4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can be attributed to its structural features:

  • Trifluoromethoxy Group : Enhances lipophilicity and potentially increases membrane permeability.
  • Trifluoromethyl Group : Often correlates with increased potency against various biological targets due to electronic effects.

Table 1 summarizes findings from SAR studies related to similar compounds:

CompoundBiological ActivityKey Findings
Compound AAntimicrobialInhibition of Gram-positive bacteria
Compound BAnti-inflammatoryReduced TNF-alpha levels in vitro
Compound CAnticancerInduced apoptosis in breast cancer cells

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazolone derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus. The introduction of trifluoro groups significantly improved efficacy compared to non-fluorinated analogs .
  • Anti-inflammatory Mechanism : In vitro studies showed that a related compound reduced IL-6 production in macrophages, indicating a potential mechanism for its anti-inflammatory effects. The presence of trifluoro groups was crucial for this activity .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that similar pyrazolone derivatives could inhibit proliferation by interfering with the MAPK signaling pathway, suggesting a promising avenue for therapeutic development .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exhibit promising anticancer properties. They are believed to inhibit specific pathways involved in tumor growth and proliferation. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines and inhibit tumorigenesis in animal models.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

Recent investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. The trifluoromethyl and trifluoromethoxy groups enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Fluorinated Polymers

The incorporation of 4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and chemical resistance. Fluorinated polymers exhibit unique properties such as low surface energy and high hydrophobicity, making them suitable for applications in coatings and sealants.

Liquid Crystalline Materials

This compound has potential applications in the field of liquid crystal technology due to its structural characteristics. The trifluoro groups can influence the alignment of liquid crystals, which is critical for display technologies.

Pesticide Development

The compound's structural features suggest potential use as a pesticide or herbicide. Research into similar pyrazole derivatives has shown efficacy in controlling pests and weeds while being less harmful to non-target organisms compared to traditional agrochemicals.

Case Studies

Study TitleApplicationFindings
"Anticancer Activity of Pyrazole Derivatives"Medicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
"Synthesis and Characterization of Fluorinated Polymers"Materials ScienceDeveloped polymers with enhanced thermal stability using trifluoromethyl-substituted pyrazoles.
"Evaluation of Antimicrobial Properties"Medicinal ChemistryShowed effectiveness against multiple bacterial strains with low toxicity to human cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse bioactivities modulated by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence Source
Target Compound : 4-{[4-(Trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one - 4-(Trifluoromethoxy)anilino (4)
- CF₃ (5)
C₁₂H₈F₆N₂O₂ High lipophilicity; potential antimicrobial/anti-inflammatory activity (inferred from analogs)
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () - 4-Chloroanilino (4)
- CF₃ (5)
- Phenyl (2)
C₁₇H₁₁ClF₃N₃O Antimicrobial activity; crystallizes in triclinic system
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () - Fluorophenyl (4)
- Triazole (3)
C₂₆H₁₈F₃N₇S Isostructural with chloro/bromo analogs; therapeutic potential via intermolecular interactions
4-[(Dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () - Dimethylamino (4)
- CF₃ (5)
C₇H₈F₃N₃O Enhanced solubility due to dimethylamino group; lower molecular weight (207.15 g/mol)
4-[(2-Hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () - 2-Hydroxyanilino (4)
- Methyl (2)
- CF₃ (5)
C₁₂H₁₁F₃N₃O₂ Hydrogen-bonding capability from hydroxyl group; medicinal applications

Key Observations :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF₃, trifluoromethoxy) enhance metabolic stability and receptor binding . Halogenated aryl groups (e.g., 4-chloro or 4-fluoro in and ) improve antimicrobial potency but may reduce solubility . Hydrophilic groups (e.g., dimethylamino in ) increase solubility, while hydroxyl groups () enable hydrogen bonding .

Structural Flexibility :

  • Compounds with triazole or thiazole moieties () exhibit planar conformations, facilitating interactions with biological targets .
  • Steric hindrance from bulky substituents (e.g., trifluoromethoxy vs. chloro) may alter binding kinetics .

Physicochemical Properties: The trifluoromethoxy group in the target compound likely increases lipophilicity (logP) compared to chloro or hydroxy analogs, impacting membrane permeability .

Q & A

Basic: What are the standard synthetic methodologies for preparing 4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?

Methodological Answer:
The synthesis typically involves a multi-step condensation process. A common approach is refluxing precursors in ethanol or glacial acetic acid to form the pyrazolone core. For example:

  • Step 1: Condensation of hydrazine derivatives with ketones or aldehydes under reflux (e.g., ethanol at 80°C for 2–8 hours) to generate the dihydropyrazole scaffold .
  • Step 2: Introduction of the trifluoromethoxy aniline moiety via nucleophilic addition or Schiff base formation, often catalyzed by acidic conditions .
  • Purification: Recrystallization from ethanol-DMF mixtures (1:1) yields high-purity products .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for verifying the Z/E configuration of the methylene group .
  • Spectroscopic methods:
    • ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with attention to trifluoromethyl (δ ~110–120 ppm in ¹³C) and anilino (δ ~6.5–7.5 ppm in ¹H) signals .
    • FT-IR to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion verification .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Discrepancies often arise from tautomerism (e.g., keto-enol forms) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria and assign tautomeric populations .
  • DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Cocrystallization experiments with heavy atoms (e.g., bromine) to enhance X-ray diffraction resolution .

Advanced: What experimental design considerations are critical for optimizing reaction yields with fluorinated precursors?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, while ethanol minimizes side reactions .
  • Catalyst screening: Acidic conditions (e.g., glacial acetic acid) improve imine formation but may require neutralization post-reaction to prevent decomposition .
  • Real-time monitoring: Use TLC (hexane:ethyl acetate, 3:1) or HPLC to track reaction progress and identify byproducts early .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or supramolecular interactions?

Methodological Answer:

  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) by aligning the trifluoromethyl group in hydrophobic pockets .
  • DFT studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Crystal packing analysis: Tools like Mercury (CSD) model π-π stacking or hydrogen-bonding networks observed in X-ray data .

Basic: What purification strategies are effective for isolating the compound from reaction mixtures?

Methodological Answer:

  • Recrystallization: Use ethanol-DMF (1:1) to exploit solubility differences between the product and unreacted precursors .
  • Column chromatography: Silica gel with gradient elution (hexane → ethyl acetate) for impurities with polar groups (e.g., unreacted aniline) .
  • Acid-base extraction: Partition between aqueous HCl (pH 2) and dichloromethane to remove basic byproducts .

Advanced: How can researchers address stability issues during storage or under experimental conditions?

Methodological Answer:

  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the trifluoromethoxy group .
  • Moisture control: Use molecular sieves in DMSO stock solutions to avoid hydrolysis of the methylene bridge .
  • Thermal stability: Conduct TGA-DSC to identify decomposition thresholds (typically >200°C for similar pyrazolones) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Analog synthesis: Replace trifluoromethoxy with methoxy/chloro groups to assess electronic effects .
  • Pharmacophore mapping: Overlay X-ray structures with bioactive conformations of related compounds (e.g., triazolo-pyrazoles) .
  • In vitro assays: Test against enzyme panels (e.g., kinases) to correlate substituent effects with inhibition .

Basic: What solvents are optimal for solubility studies, and how are they selected?

Methodological Answer:

  • Preliminary screening: Use DMSO for stock solutions (high solubility) and dilute in PBS for biological assays .
  • Low-polarity solvents: Ethyl acetate or THF for recrystallization, as the compound’s logP (~3.5) suggests moderate hydrophobicity .

Advanced: How can researchers reconcile contradictory biological activity data across studies?

Methodological Answer:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability tests: Use liver microsomes to identify rapid degradation that may mask true activity .
  • Orthogonal validation: Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

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